![molecular formula C16H20N2O2 B6344883 Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2021218-28-8](/img/structure/B6344883.png)
Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate can be deduced from its name. The “5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate” part indicates a pyrazole ring (a five-membered ring with two nitrogen atoms) with a carboxylate group at the 3-position, a phenyl group at the 5-position, and a 2-methylpropyl group at the 4-position of the phenyl ring. The “Ethyl” part indicates an ethyl group attached to the carboxylate group .科学的研究の応用
Ethyl 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. It has also been used to study the effects of enzyme inhibitors on MAO-A activity. In addition, it has been used to study the effects of inhibitors on the activity of other enzymes, such as tyrosine hydroxylase, tryptophan hydroxylase, and phenylalanine hydroxylase.
作用機序
The mechanism of action of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. The compound binds to the active site of MAO-A and prevents the enzyme from breaking down neurotransmitters. In addition, the compound may also act as an inhibitor of other enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate are not fully understood. However, it is believed that the compound acts as an inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. Inhibition of MAO-A may lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
実験室実験の利点と制限
The advantages of using Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate in laboratory experiments include its low molecular weight, which makes it easy to handle and store; its low cost; and its wide range of applications in scientific research. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can degrade over time. In addition, the compound can be toxic if ingested or inhaled.
将来の方向性
There are a number of potential future directions for research involving Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate. These include further investigation into the biochemical and physiological effects of the compound, as well as research into its potential use as an inhibitor of other enzymes involved in the metabolism of neurotransmitters. In addition, further research could be conducted into the potential use of the compound in drug development and other therapeutic applications. Finally, research could be conducted into the potential use of the compound as a biomarker for diseases such as Alzheimer’s and Parkinson’s.
合成法
Ethyl 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired product in excellent yields. Other methods for the synthesis of this compound 5-[4-(2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl)phenyl]-1H-pyrazole-3-carboxylate include the reaction of this compound 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl iodide in the presence of a base such as potassium carbonate, and the reaction of this compound 4-chloro-5-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatephenylpyrazole-3-carboxylate with 2-mEthyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylatepropyl chloroformate in the presence of a base such as sodium hydroxide.
特性
IUPAC Name |
ethyl 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-20-16(19)15-10-14(17-18-15)13-7-5-12(6-8-13)9-11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVZWAOUTRTAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

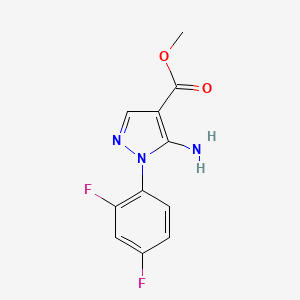
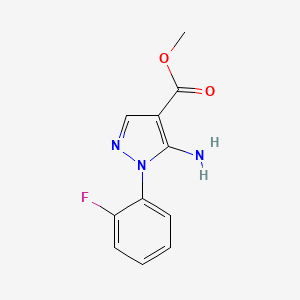
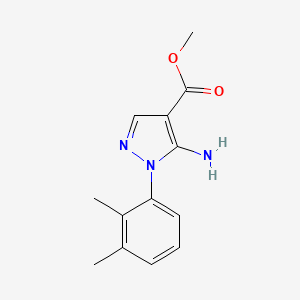

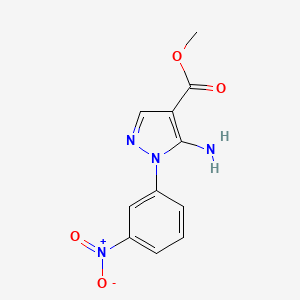


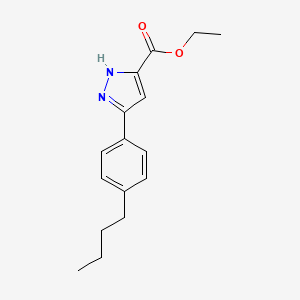
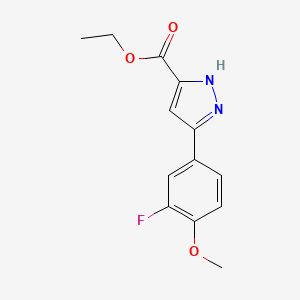
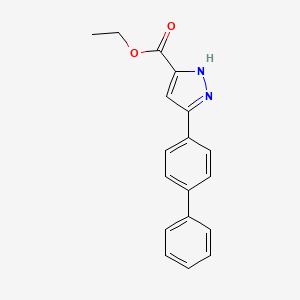

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)